

Technical Guide: 4-(Methoxymethoxy)phenylboronic Acid

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Compound of Interest

Compound Name:	4-(Methoxymethoxy)phenylboronic acid
CAS No.:	162662-27-3
Cat. No.:	B062682

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Precision Handling, Stoichiometry, and Synthetic Utility in Cross-Coupling

Executive Summary

4-(Methoxymethoxy)phenylboronic acid (MMPBA) is a specialized organoboron reagent used primarily as a "masked" phenol in Suzuki-Miyaura cross-coupling reactions.[1] Unlike standard phenylboronic acids, MMPBA carries a methoxymethyl (MOM) ether group.[1] This moiety provides robust stability under the basic conditions of palladium-catalyzed coupling while remaining cleavable under mild acidic conditions, allowing for the late-stage introduction of hydroxyl groups in drug discovery scaffolds.

This guide addresses the critical physicochemical properties of MMPBA—specifically the ambiguity surrounding its molecular weight due to boroxine formation—and provides a self-validating protocol for its application.

Part 1: Physicochemical Profile & Molecular Weight Analysis[2]

The molecular weight of MMPBA is often a source of stoichiometric error in the laboratory due to the dynamic equilibrium between the boronic acid monomer and its dehydrated trimer (boroxine).

1.1 Core Specifications

Property	Specification
IUPAC Name	[4-(Methoxymethoxy)phenyl]boronic acid
CAS Number	162662-27-3
Molecular Formula	
Exact Mass	182.0750 Da
Molecular Weight (Monomer)	181.98 g/mol
Appearance	White to off-white powder
Solubility	Soluble in MeOH, DMSO, DMF, THF; sparingly soluble in water. ^[1]

1.2 The "Effective" Molecular Weight (The Boroxine Cycle)

Researchers must recognize that solid-state boronic acids spontaneously dehydrate to form cyclic anhydrides (boroxines).^[1] Commercial samples of MMPBA are rarely 100% monomer; they exist as a mixture of monomer (

) and trimer (

).^[1]

- Monomer MW: 181.98 g/mol

^[1]^[2]

- Trimer (Boroxine) MW:

(Equivalent to

)^[1]

Impact on Stoichiometry: If a sample is 50% dehydrated (boroxine form), weighing it based on the monomer MW (

) results in an overcharge of boron equivalents. However, because boroxines hydrolyze back to monomers in the presence of water/base during Suzuki coupling, they are synthetically active.

- Best Practice: Assume the sample is the monomer for calculation purposes but use a slight excess (1.1–1.2 equiv) to account for variable hydration states, or determine "effective MW" via titration if precise stoichiometry is critical (e.g., GMP manufacturing).

Part 2: Strategic Utility (The MOM Advantage)

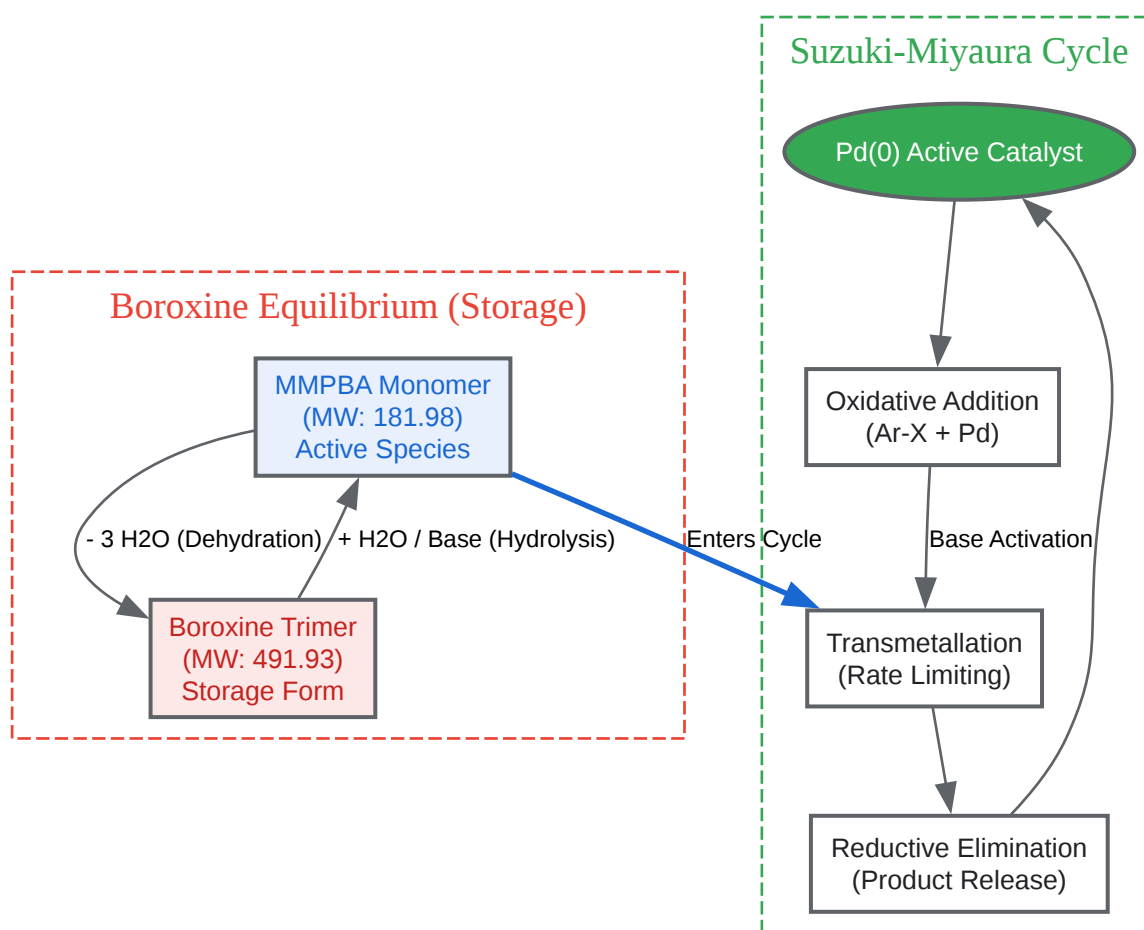
The Methoxymethyl (MOM) group is not merely a passive substituent; it is a strategic protecting group chosen for specific orthogonal stability.^[1]

- Base Stability: The MOM ether is stable to the hydroxide, carbonate, and phosphate bases typical of Suzuki-Miyaura, Heck, and Sonogashira couplings.
- Acid Lability: Post-coupling, the MOM group can be cleaved using dilute mineral acid (HCl) or Trifluoroacetic acid (TFA) to reveal the free phenol.^[1]
- Chelation Prevention: Free phenols can poison Pd catalysts by forming phenoxides that coordinate tightly to the metal center.^[1] Protecting the phenol as a MOM ether prevents this catalyst deactivation.^[1]

Part 3: Visualization of Mechanisms

3.1 The Boroxine Equilibrium & Suzuki Catalytic Cycle

The following diagram illustrates the dehydration equilibrium that alters the effective molecular weight, alongside the catalytic cycle where the monomer enters the reaction.



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Caption: The dynamic equilibrium between MMPBA monomer and trimer (top) and the entry of the hydrolyzed monomer into the Suzuki catalytic cycle (bottom).

Part 4: Experimental Protocol (Suzuki-Miyaura Coupling)

Objective: Couple MMPBA with an aryl bromide (Ar-Br) to form a biaryl ether, preserving the MOM group.

Safety: MOM-protected compounds are generally safe, but precursors (MOM-Cl) are carcinogenic.[1] Handle MMPBA with standard PPE.

4.1 Reagents & Stoichiometry[1]

- Aryl Bromide (1.0 equiv): Limiting reagent.[1]

- MMPBA (1.2 equiv): Excess accounts for potential deborylation or weighing errors due to boroxine content.^[1]
- Catalyst:

(3–5 mol%).^[1] chosen for its resistance to oxygen and robustness.^[1]
- Base:

(2.0 equiv).^[1]
- Solvent: 1,4-Dioxane / Water (4:1 ratio).^[1] Water is mandatory to shift the boroxine equilibrium toward the reactive monomer.

4.2 Step-by-Step Workflow

- Charge Reactor: In a reaction vial equipped with a stir bar, add the Aryl Bromide (1.0 mmol), MMPBA (218 mg, 1.2 mmol), and

(276 mg, 2.0 mmol).
- Solvent Addition: Add 1,4-Dioxane (4 mL) and Water (1 mL).
 - Checkpoint: Ensure the solid

is partially dissolved.^[1] The water is critical for hydrolyzing any boroxine trimer present in the commercial MMPBA.
- Degassing (Critical): Sparge the mixture with Nitrogen or Argon for 5 minutes. Oxygen promotes homocoupling and catalyst death.^[1]
- Catalyst Addition: Add

(25 mg, ~3 mol%) quickly under inert flow.^[1] Cap the vial immediately.
- Reaction: Heat to 80°C for 4–12 hours.
 - Monitoring: Check TLC or LC-MS.^[1] Look for the disappearance of the Aryl Bromide.

- Self-Validation: If the reaction stalls, add 0.5 mL more water and 1 mol% fresh catalyst. The most common failure mode is dry solvent preventing boroxine hydrolysis.[\[1\]](#)
- Workup:
 - Cool to room temperature.[\[1\]](#)[\[3\]](#)[\[4\]](#)
 - Dilute with Ethyl Acetate (20 mL) and wash with Brine (20 mL).[\[1\]](#)
 - Dry organic layer over

, filter, and concentrate.
- Purification: Flash column chromatography (Hexanes/Ethyl Acetate). The MOM group is stable on silica gel.[\[1\]](#)

Part 5: Troubleshooting & Quality Control

5.1 NMR Interpretation (QC of Reagent)

Before using an old bottle of MMPBA, run a

NMR in DMSO-

[\[1\]](#)

- Monomer Signals: Look for the Boronic Acid

protons (broad singlet around 8.0 ppm).[\[1\]](#)
- MOM Group: The

singlet appears distinctively at

ppm, and the methoxy

at

ppm.
- Boroxine: If the

signal is missing but the aromatic/MOM signals remain, the sample is dehydrated. It is still usable but requires water in the reaction solvent.[1]

5.2 MOM Deprotection (Post-Coupling)

To reveal the phenol:

- Dissolve the coupled product in MeOH/THF (1:1).[1]
- Add 6M HCl (5–10 equiv).[1]
- Stir at RT for 1–2 hours.
- Validation: The disappearance of the singlet at 5.2 ppm in NMR confirms deprotection.

References

- PubChem. (2025).[1] **4-(Methoxymethoxy)phenylboronic acid** - Compound Summary. National Library of Medicine.[1] [[Link](#)][1]
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- Organic Chemistry Portal. (n.d.).[1] Suzuki Coupling. [[Link](#)][1][5][6]

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Sources

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